molecular formula C8H5ClN2 B1590431 1-Chloro-2,7-naphthyridine CAS No. 69042-30-4

1-Chloro-2,7-naphthyridine

Cat. No. B1590431
Key on ui cas rn: 69042-30-4
M. Wt: 164.59 g/mol
InChI Key: UIQLQYQMGHYABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610700B2

Procedure details

A solution of ethyl-(S)-3-[4-aminophenyl]-2-[t-butoxycarbonylamino] propanoate (638 mg, 2.07 mmol) and Intermediate 12 (310 mg, 1.88 mmol) in ethoxyethanol (2 ml) was stirred at 120° for 15 min and at 100° for 1 h under nitrogen. The volatiles were removed in vacuo and the dark residue partitioned between EtOAc (70 ml) and saturated aqueous NaHCO3 (10 ml). The phases were separated and the aqueous layer re-extracted with EtOAc (2×30 ml). The combined organic extracts were washed with brine (10 ml), dried (Na2SO4) and evaporated in vacuo to afford a dark foam. Chromatography (SiO2; 5 to 10% MeOH/DCM) afforded a mixture of ethyl-(S)-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]-2-[(t-butoxycarbonyl) amino]propanoate and some of the title compound (730 mg). This mixture was treated with a solution of trifluoroacetic acid (5 ml) and DCM (5 ml) at room temperature for 1 h. The volatiles were removed in vacuo and the residue partitioned between EtOAc (75 ml) and saturated aqueous NaHCO3 (20 ml). The phases were separated and the aqueous layer re-extracted with EtOAc (3×30 ml). The combined organic extracts were washed with brine (10 ml), dried (Na2SO4) and evaporated in vacuo to afford an orange solid. Chromatography (silica; 10% MeOH/DCM) afforded the title compound as a straw-coloured solid (420 mg, 60% over two steps). δH (CDCl3) 10.70 (1H, s), 10.31 (1H, s), 9.44 (1H, d, J 5.6 Hz), 8.94 (1H, d, J 5.6 Hz), 8.55 (1H, d, J 7.3 Hz), 8.54 (2H, d, J 8.5 Hz), 8.46 (1H, d, J 5.6 Hz), 7.94 (2H, d, J 8.5 Hz), 4.84 (2H, q, J 7.1 Hz), 4.35 (1H, t, J 6.6 Hz), 4.10 (2H, br s), 3.64 (1H, dd, J 13.5, 6.4 Hz), 3.56 (1H, dd, J 13.5, 7.0 Hz) and 1.95 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 337 (MH+).
[Compound]
Name
ethyl-(S)-3-[4-aminophenyl]-2-[t-butoxycarbonylamino] propanoate
Quantity
638 mg
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 12
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[CH2:3]([Cl:5])Cl.C(OC(=O)[C@@H](NC(OC(C)(C)C)=O)CC1C=CC(N[C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[N:26]C=3)[CH:22]=[CH:21][N:20]=2)=CC=1)C>C(OC(O)C)C>[Cl:5][C:3]1[C:22]2[C:23](=[CH:28][CH:19]=[N:20][CH:21]=2)[CH:24]=[CH:25][N:26]=1 |f:0.1|

Inputs

Step One
Name
ethyl-(S)-3-[4-aminophenyl]-2-[t-butoxycarbonylamino] propanoate
Quantity
638 mg
Type
reactant
Smiles
Name
Intermediate 12
Quantity
310 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)OC(C)O
Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC([C@H](CC1=CC=C(C=C1)NC1=NC=CC2=CC=NC=C12)NC(=O)OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the dark residue partitioned between EtOAc (70 ml) and saturated aqueous NaHCO3 (10 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer re-extracted with EtOAc (2×30 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark foam

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=CC=NC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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